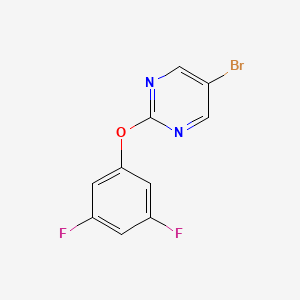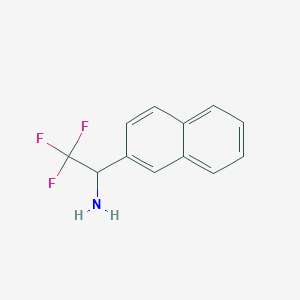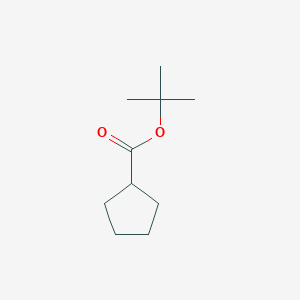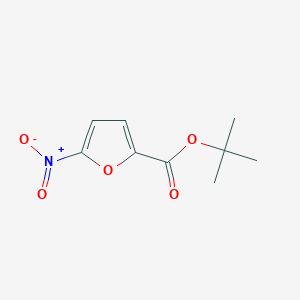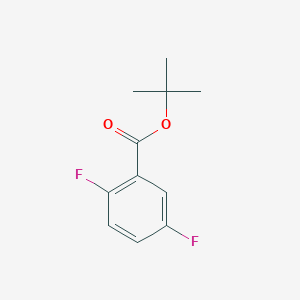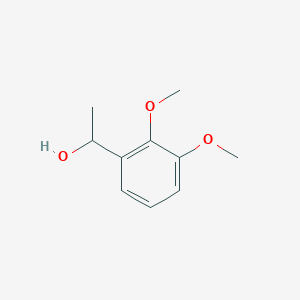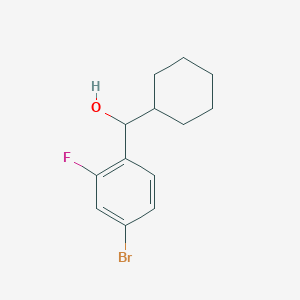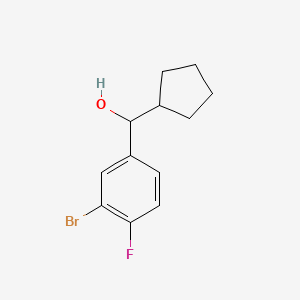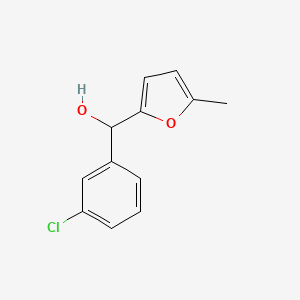
3-Chlorophenyl-(5-methyl-2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl-(5-methyl-2-furyl)methanol: is an organic compound with the molecular formula C12H11ClO2 and a molar mass of 222.67 g/mol It is characterized by the presence of a chlorophenyl group and a methyl-furyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 5-methylfurfuryl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the furfuryl alcohol to the aldehyde group, followed by reduction to form the methanol derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chlorophenyl-(5-methyl-2-furyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chlorophenyl-(5-methyl-2-furyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding .
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Chlorophenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .
Comparación Con Compuestos Similares
- 3-Chlorophenyl-(2-furyl)methanol
- 3-Chlorophenyl-(5-methyl-3-furyl)methanol
- 3-Bromophenyl-(5-methyl-2-furyl)methanol
Comparison: Compared to its analogs, 3-Chlorophenyl-(5-methyl-2-furyl)methanol exhibits unique reactivity due to the presence of the methyl group on the furan ring. This structural feature influences its chemical behavior and biological activity, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(5-methylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-5-6-11(15-8)12(14)9-3-2-4-10(13)7-9/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOOQWKNCFILQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
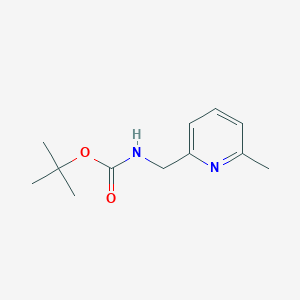
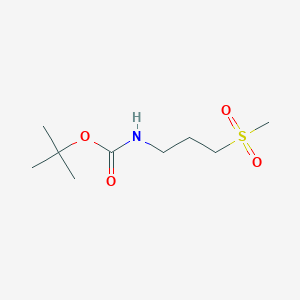
![1-[2-(n-Propylthio)phenyl]ethanol](/img/structure/B7892958.png)
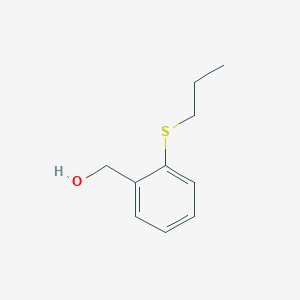
![1-[2-(n-Butylthio)phenyl]ethanol](/img/structure/B7892969.png)
![N-[(quinolin-4-yl)methyl]cyclobutanamine](/img/structure/B7892975.png)
